N-(2-fluorobenzyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

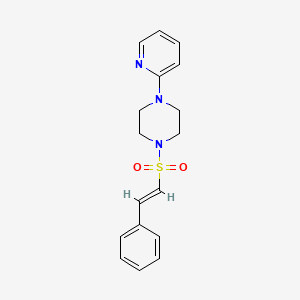

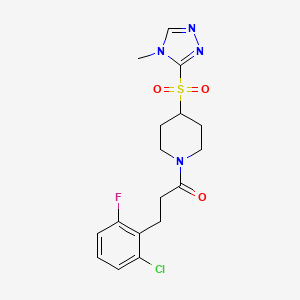

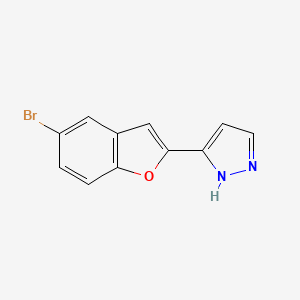

“N-(2-fluorobenzyl)ethanamine” is a chemical compound with the molecular formula C9H12FN . It is structurally similar to ammonia, but one of the hydrogen atoms in ammonia has been replaced by a hydrocarbon group .

Synthesis Analysis

The synthesis of “N-(2-fluorobenzyl)ethanamine” and its derivatives has been studied in the context of new psychoactive substances . The metabolic characteristics of a related compound, 25B-NBF, were investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .Molecular Structure Analysis

The molecular structure of “N-(2-fluorobenzyl)ethanamine” consists of a fluorobenzyl group attached to an ethanamine . The presence of the fluorine atom in the benzyl group may influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis

“N-(2-fluorobenzyl)ethanamine” and its derivatives undergo various metabolic reactions, including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . These reactions are catalyzed by various enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .Applications De Recherche Scientifique

Pharmacology: Agonist of Serotonin Receptors

N-(2-fluorobenzyl)ethanamine has been identified as a potent agonist of the 5-hydroxytryptamine (5-HT) receptor . This application is significant in pharmacology as it can help in the development of new therapeutic agents that target serotonin receptors, which are crucial in regulating mood, anxiety, and sleep.

Forensic Science: Substance Abuse Screening

In forensic science, this compound is used to develop bioanalytical methods for the determination of new psychoactive substances (NPS) and their metabolites in biological samples . This is essential for screening substance abuse and facilitating law enforcement.

Biochemistry: Metabolic Pathway Analysis

The compound’s metabolism has been extensively studied in human hepatocytes, revealing its metabolic pathways involving hydroxylation, O-demethylation, and N-debenzylation, among others . Understanding these pathways is crucial for drug design and predicting drug interactions.

Chemical Synthesis: Creation of Positional Isomers

N-(2-fluorobenzyl)ethanamine serves as a precursor in the synthesis of positional isomers, which are compounds with similar structures but different arrangements of atoms . These isomers can have varying pharmacological effects and are valuable in research on structure-activity relationships.

Neuroscience: Study of Psychedelic Substances

This compound is part of a class of substances that are studied for their psychedelic effects, which act through the activation of serotonin receptors . Research in this area can lead to a better understanding of consciousness and potentially treat psychiatric disorders.

Toxicology: Safety and Elimination Studies

The safety profile and elimination properties of N-(2-fluorobenzyl)ethanamine are studied to understand its toxicity and how it is processed by the body . This information is vital for assessing the risks associated with its exposure.

Molecular Biology: Receptor Binding Studies

It is used in molecular biology to study the binding affinity to various receptors, particularly the serotonin receptors, which can shed light on the molecular mechanisms of receptor activation and signal transduction .

Analytical Chemistry: Development of Detection Methods

Analytical chemists utilize N-(2-fluorobenzyl)ethanamine to develop sensitive detection methods for psychoactive substances using techniques like liquid chromatography–mass spectrometry . This aids in the precise measurement of substances in complex biological matrices.

Mécanisme D'action

Target of Action

N-(2-fluorobenzyl)ethanamine is a potent agonist of the 5-hydroxytryptamine receptor , also known as the serotonin receptor . This receptor plays a crucial role in transmitting serotonin signals, which are involved in regulating mood, appetite, and sleep, among other functions.

Mode of Action

As an agonist, N-(2-fluorobenzyl)ethanamine binds to the serotonin receptor, mimicking the action of serotonin. This binding triggers a series of events within the cell, leading to the activation of the receptor and the initiation of a cellular response .

Biochemical Pathways

serotonergic system . This system is involved in numerous physiological processes, including the regulation of mood, appetite, and sleep .

Pharmacokinetics

Research suggests that it is extensively metabolized in human hepatocytes into various metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of N-(2-fluorobenzyl)ethanamine is catalyzed by several enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .

Result of Action

As a potent agonist of the serotonin receptor, it likely induces cellular responses similar to those triggered by serotonin, potentially influencing mood, appetite, and sleep .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWPBFIYUCYSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)ethanamine | |

CAS RN |

64567-25-5 |

Source

|

| Record name | ethyl[(2-fluorophenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)

![(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2939407.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2939408.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2939415.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B2939419.png)